Heptyl isothiocyanate

Description

Nomenclature and Structural Characteristics

This compound possesses multiple systematic and common names that reflect its chemical structure and functional properties. The International Union of Pure and Applied Chemistry designation for this compound is 1-isothiocyanatoheptane, which precisely describes the attachment of the isothiocyanate group to the terminal carbon of a seven-carbon straight chain. Alternative nomenclature includes heptane, 1-isothiocyanato-, and the commonly used trivial name this compound. The Chemical Abstracts Service has assigned the registry number 4426-83-9 to this compound, providing a unique identifier for chemical databases and regulatory purposes.

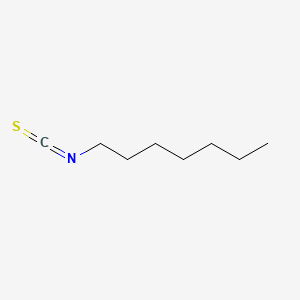

The molecular structure of this compound consists of a straight-chain heptyl group bonded to an isothiocyanate functional group through a nitrogen atom. The compound exhibits the molecular formula carbon eight hydrogen fifteen nitrogen sulfur, with a molecular weight of 157.276 atomic mass units. The Simplified Molecular Input Line Entry System representation appears as CCCCCCCN=C=S, illustrating the linear alkyl chain terminating in the characteristic nitrogen-carbon-sulfur arrangement of the isothiocyanate group. This structural configuration places this compound within the broader category of alkyl isothiocyanates, distinguished by its specific chain length and resulting physicochemical properties.

Table 1: Chemical Identifiers for this compound

The three-dimensional structure of this compound demonstrates the characteristic geometry associated with isothiocyanate compounds. The nitrogen-carbon-sulfur framework adopts a linear arrangement due to the sp-hybridization of the central carbon atom, creating a bond angle of approximately 180 degrees. The heptyl chain extends from the nitrogen atom in an all-trans conformation under standard conditions, contributing to the compound's overall molecular length and influencing its interaction with biological membranes and other chemical species. Computational studies indicate specific retention indices and physicochemical parameters that facilitate identification and characterization of this compound in complex mixtures.

Historical Context and Discovery

The discovery and characterization of this compound emerged from broader investigations into isothiocyanate chemistry that began in the late nineteenth and early twentieth centuries. Early researchers recognized isothiocyanates as important constituents of mustard oils derived from Brassicaceae plants, leading to systematic studies of their chemical properties and biological activities. The development of analytical techniques, particularly gas chromatography coupled with mass spectrometry, enabled the identification of specific isothiocyanate compounds including this compound in natural plant extracts during the mid-twentieth century.

Synthetic methodologies for producing this compound developed alongside general isothiocyanate synthesis techniques. Traditional approaches involved the reaction of primary amines with carbon disulfide followed by desulfurization, while more recent methods utilize various desulfurization agents including thiophosgene, lead nitrate, ethyl chloroformate, hydrogen peroxide, and triphosgene. The compound's first appearance in chemical databases and literature coincided with advances in organic synthesis techniques that enabled reliable production of alkyl isothiocyanates with specified chain lengths.

Modern research has expanded understanding of this compound through sophisticated analytical approaches and comprehensive structural characterization. The National Institute of Standards and Technology has compiled extensive spectroscopic data for this compound, including infrared spectra and molecular structure information that support its identification in both synthetic and natural samples. Contemporary synthetic methodologies have achieved improved yields and selectivity for this compound production, facilitating research into its properties and applications.

Natural Occurrence in Brassicaceae Species

This compound occurs naturally in various members of the Brassicaceae family, where it contributes to the characteristic flavor profiles and defensive chemistry of these plants. Research investigations have identified this compound as a significant constituent in radish microgreens and other cruciferous vegetables, where it forms through the enzymatic breakdown of glucosinolate precursors. The enzyme myrosinase catalyzes the hydrolysis of specific glucosinolates upon tissue disruption, releasing this compound and related compounds that serve both as defense mechanisms against herbivores and as flavor components.

Analytical studies of Brassicaceae species have revealed variable concentrations of this compound depending on cultivar, growing conditions, and tissue type. In radish varieties, this compound appears alongside other isothiocyanates including 4-methylpentyl isothiocyanate, pentyl isothiocyanate, hexyl isothiocyanate, and 3-methylthiopropyl isothiocyanate. The relative abundance of these compounds creates distinctive chemical profiles that characterize different Brassicaceae species and contribute to their sensory properties and biological activities.

Table 2: this compound Distribution in Brassicaceae Species

The biosynthetic pathway leading to this compound involves the conversion of specific amino acid precursors through glucosinolate intermediates. Plants synthesize glucosinolates through a complex metabolic network that incorporates sulfur-containing amino acids and various side-chain modifications. Upon cellular damage or stress, the enzyme myrosinase accesses these glucosinolate substrates and catalyzes their hydrolysis to produce the corresponding isothiocyanates, including this compound. This enzymatic system represents an important component of plant defense strategies and contributes to the chemical diversity observed within Brassicaceae species.

Environmental factors and genetic variation influence the accumulation and distribution of this compound in plant tissues. Studies of radish microgreens have demonstrated that different cultivars exhibit distinct profiles of isothiocyanate compounds, with some varieties showing elevated levels of this compound relative to other chain-length variants. Growing conditions, including temperature, light exposure, and nutrient availability, can modulate the expression of biosynthetic enzymes and the accumulation of glucosinolate precursors, ultimately affecting the final concentration of this compound in plant tissues.

Properties

IUPAC Name |

1-isothiocyanatoheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NS/c1-2-3-4-5-6-7-9-8-10/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPUQNPCPLDDBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063449 | |

| Record name | Heptane, 1-isothiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4426-83-9 | |

| Record name | Heptyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4426-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptane, 1-isothiocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004426839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 1-isothiocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptane, 1-isothiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Process Description:

- Heptylamine is reacted with carbon disulfide in the presence of a base such as triethylamine in an inert solvent (e.g., dichloromethane) at low temperature (0°C).

- This forms the dithiocarbamate salt intermediate.

- The intermediate is then treated with an oxidizing or desulfurizing agent such as hydrogen peroxide or sodium persulfate to generate this compound.

- The reaction typically proceeds under mild conditions with high yields (75–97%) and relatively short reaction times (~30 minutes for decomposition of thiotosyl esters).

Advantages:

- High yield and selectivity for alkyl isothiocyanates.

- Mild reaction conditions.

- Applicable to a broad range of alkyl and aryl amines.

Limitations:

- Requires careful control of reaction conditions to avoid side reactions.

- Use of oxidizing agents necessitates proper handling.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Heptylamine + CS₂ + Base | Triethylamine, DCM, 0°C | Formation of dithiocarbamate salt |

| Desulfurization | H₂O₂ or Na₂S₂O₈, room temp | This compound (75–97% yield) |

This method is supported by recent reviews on isothiocyanate synthesis emphasizing the formation and decomposition of dithiocarbamate salts as an efficient route for aliphatic isothiocyanates.

Preparation via Alkylamine Salt and Thiophosgene or Thiocarbonyldiimidazole

Another established industrial method involves the reaction of alkylamine hydrochloride salts with thiophosgene or thiocarbonyldiimidazole to form alkyl isothiocyanates.

Process Description:

- Heptylamine hydrochloride salt is prepared first.

- The salt is reacted with thiophosgene or a safer equivalent under controlled temperatures (40–120°C).

- The reaction liberates hydrogen chloride and carbonyl sulfide gases, which serve as indicators of reaction progress.

- The isothiocyanate product is isolated by filtration of the amine hydrochloride by-product and purified by fractional distillation.

Advantages:

- Suitable for large-scale industrial synthesis.

- High purity of final product achievable by distillation.

- Recovered amine hydrochloride can be recycled.

Limitations:

- Use of toxic reagents like thiophosgene requires stringent safety measures.

- Reaction temperature control is critical for yield and purity.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Heptylamine hydrochloride + Thiophosgene | 40–120°C, inert solvent reflux | This compound + HCl + COS |

| Workup | Filtration, inert gas purge | Purified this compound |

This method is detailed in patent literature describing the preparation of alkyl isothiocyanates with emphasis on process efficiency and product recovery.

Preparation via Tandem Staudinger/Aza-Wittig Reaction

A modern and versatile synthetic approach involves the tandem Staudinger/aza-Wittig reaction, which can be applied to alkyl azides to produce isothiocyanates.

Process Description:

- Heptyl azide is reacted with triphenylphosphine to form an iminophosphorane intermediate.

- Elemental sulfur or sulfur equivalents are introduced, leading to the formation of this compound.

- This reaction proceeds efficiently at room temperature and can be scaled up.

Advantages:

- High yields and broad substrate scope including chiral isothiocyanates.

- Avoids use of highly toxic reagents like thiophosgene.

- Mild reaction conditions and simple workup.

Limitations:

- Requires preparation or availability of alkyl azides.

- Handling of azides requires caution due to potential explosiveness.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Heptyl azide + PPh₃ | Room temperature, inert solvent | Iminophosphorane intermediate |

| Addition of elemental sulfur | Room temperature | This compound formation |

This method is highlighted as one of the best for non-chiral and chiral isothiocyanates due to its safety and efficiency.

Preparation via Elemental Sulfur Catalysis

This method uses a catalytic mixture of elemental sulfur and selenium with triethylamine and isocyanides to produce isothiocyanates.

Process Description:

- The reaction mixture containing elemental sulfur, selenium, triethylamine, and the appropriate isocyanide is refluxed in tetrahydrofuran (THF) for approximately two hours.

- Selenium acts catalytically to facilitate sulfur incorporation.

- The product is purified by filtration to remove selenium and distillation.

Advantages:

- Fairly high yields (≥62%).

- Simple workup and relatively quick reaction.

Limitations:

- Selenium removal step necessary.

- Selenium toxicity and handling concerns.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Isocyanide + S + Se + Et₃N | Reflux in THF, 2 hours | This compound (≥62% yield) |

This catalytic method is less common but effective for aliphatic isothiocyanates and is supported by mechanistic studies on selenium-sulfur exchange.

Summary Table of Preparation Methods for this compound

| Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Dithiocarbamate Desulfurization | Heptylamine + CS₂ + H₂O₂ or Na₂S₂O₈, mild temp | 75–97% | High yield, mild conditions | Requires oxidizing agents |

| Alkylamine Salt + Thiophosgene | Heptylamine hydrochloride + thiophosgene, 40–120°C | High | Industrial scale, pure product | Toxic reagents, safety concerns |

| Tandem Staudinger/Aza-Wittig | Heptyl azide + PPh₃ + elemental sulfur, RT | Excellent | Safe, scalable, broad scope | Requires azide precursor |

| Elemental Sulfur Catalysis | Isocyanide + S + Se + Et₃N, reflux in THF | ≥62% | Simple workup, catalytic process | Selenium toxicity, removal needed |

Research Findings and Practical Considerations

- The dithiocarbamate method is favored for laboratory-scale synthesis due to its simplicity and high yields.

- Industrial processes prefer the thiophosgene method despite toxicity due to scalability and ease of product purification.

- The tandem Staudinger/aza-Wittig reaction represents a safer and more environmentally friendly alternative with excellent yields and scalability.

- Catalytic methods involving elemental sulfur and selenium are promising but require careful handling of toxic selenium.

- Reaction monitoring via gas evolution (HCl and COS) or TLC is common for process control.

- Purification typically involves filtration of by-products and fractional distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: Heptyl isothiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.

Hydrolysis: In the presence of water, this compound can hydrolyze to form heptylamine and carbonyl sulfide.

Reduction: Electrochemical reduction of this compound can yield thioformamides.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and water are common nucleophiles that react with this compound.

Catalysts: Photocatalysts and bases such as triethylamine are often used to facilitate reactions.

Major Products:

Thioureas: Formed from the reaction with amines.

Thiocarbamates: Formed from the reaction with alcohols.

Thioformamides: Formed from electrochemical reduction.

Scientific Research Applications

Chemical Properties and Structure

Heptyl isothiocyanate has the molecular formula and is characterized by its isothiocyanate functional group, which contributes to its biological activity. The compound's structure allows it to interact with various biological systems, making it a subject of interest in pharmacological research.

Anticancer Properties

Isothiocyanates, including HITC, have been extensively studied for their potential anticancer effects. Research indicates that they can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms:

- Mechanism of Action : HITC has been shown to modulate pathways involved in cell cycle regulation and apoptosis. For instance, studies demonstrate that HITC can induce cell cycle arrest and apoptosis in colorectal cancer cell lines by activating specific signaling pathways such as ERK1/2, leading to increased expression of pro-apoptotic markers .

- Case Study : A study on the effects of 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC), a related compound, revealed significant reductions in tumor growth in animal models of colon cancer, highlighting the potential of HITC and its derivatives in cancer prevention .

Antioxidant and Anti-inflammatory Effects

HITC exhibits strong antioxidant properties by enhancing the body's detoxification processes. It activates phase II detoxifying enzymes, which help neutralize reactive oxygen species (ROS) and reduce oxidative stress:

- Research Findings : Studies indicate that HITC can inhibit the expression of inducible nitric oxide synthase (iNOS) through the suppression of the Janus kinase 2-mediated JNK pathway, thereby reducing inflammation .

- Data Table: Antioxidant Activity of HITC

| Study Reference | Model | Observed Effect |

|---|---|---|

| In vitro (Jurkat cells) | Reduced iNOS expression | |

| In vivo (mouse models) | Decreased inflammation markers |

Pest Control

Isothiocyanates are recognized for their potential as natural pesticides due to their ability to disrupt the biological systems of pests:

- Mechanism : HITC acts as a repellent against certain insect species by affecting their nervous system and metabolic processes.

- Case Study : Field trials have demonstrated that crops treated with HITC exhibit reduced pest populations without significant adverse effects on beneficial insects .

Protein Tagging

The electrophilic nature of isothiocyanates allows them to covalently modify proteins, making them useful in biochemical research for tagging purposes:

- Application : Researchers utilize HITC to label proteins for tracking and studying their interactions within cellular systems.

- Data Table: Protein Modification with Isothiocyanates

| Application | Description |

|---|---|

| Protein Tagging | Covalent modification for visualization |

| Biochemical Assays | Used to study protein interactions |

Mechanism of Action

The mechanism of action of heptyl isothiocyanate involves its reactivity with nucleophiles. It can disrupt cellular processes by modifying proteins and enzymes through nucleophilic attack on the isothiocyanate group. This leads to the inhibition of enzyme activity and alteration of cellular functions . Additionally, this compound can induce oxidative stress in microbial cells, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Differences

ITCs vary in bioactivity based on their side-chain structure (aliphatic vs. aromatic) and chain length. Below is a comparison of HITC with key analogs:

Key Observations:

Quantitative Comparison in Natural Sources

HITC concentrations in radish microgreens vary significantly across cultivars, as shown in Table 1 (data from HS-SPME/GC–MS analysis) :

| Compound | RT (min) | Concentration (μg/g FW) |

|---|---|---|

| This compound | 27.31 | 36.77–82.31 |

| 1-Isothiocyanato-3-methylhexane | 27.60 | 6.22–14.23 |

| Iberverin | 29.08 | 98.71–151.84 |

| Erucin | 33.05 | 3,741.82–8,212.93 |

HITC is less abundant than erucin (4-methylthiobutyl ITC), which dominates in radish tissues. This suggests differences in glucosinolate precursor abundance or enzymatic hydrolysis efficiency .

Antimicrobial Effects:

- HITC: Limited direct data, but aliphatic ITCs generally show moderate activity.

- Benzyl ITC (BZITC) : Exhibits the strongest antimicrobial effects (MIC = 0.61 mmol/L for S. aureus), attributed to its phenyl group enhancing membrane disruption .

- Allyl ITC : Highly effective against fungi and bacteria but more cytotoxic .

Biological Activity

Heptyl isothiocyanate (HITC), a member of the isothiocyanate family, is recognized for its diverse biological activities, particularly in the fields of cancer prevention and anti-inflammatory responses. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound, with the chemical formula C₈H₁₅NS, is characterized by the isothiocyanate functional group (-N=C=S). It is often derived from glucosinolates found in cruciferous vegetables. The compound exhibits a unique chain length that contributes to its distinct chemical properties and biological activities.

1. Anticancer Properties

This compound has demonstrated significant anticancer effects across various studies:

-

Mechanisms of Action :

- HITC induces apoptosis in cancer cells by interacting with cysteine residues in proteins, leading to modifications that affect cell survival pathways.

- It has been shown to inhibit glycolysis and fat metabolism in cancer cells, promoting autophagy .

- The compound modulates multiple signaling pathways related to oxidative stress and inflammation, which are crucial in tumorigenesis .

-

Case Studies :

- In vitro studies have shown that HITC can reduce the proliferation of hepatocellular carcinoma (HCC) cells by downregulating matrix metalloproteinases (MMPs) involved in tumor invasion and metastasis .

- Animal models have indicated that dietary HITC can significantly decrease tumor size when administered alongside carcinogens .

2. Anti-inflammatory Effects

HITC exhibits potent anti-inflammatory properties through various mechanisms:

- Cytokine Modulation :

- Signaling Pathways :

Data Table: Summary of Biological Activities

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it undergoes metabolism via the mercapturic acid pathway. This involves conjugation with glutathione (GSH), followed by enzymatic degradation. The resulting metabolites are excreted, indicating a potential for therapeutic applications due to their bioavailability and efficacy.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of heptyl isothiocyanate to ensure high purity and yield?

- Methodological Answer : Synthesis optimization requires systematic retrosynthetic analysis to identify feasible routes, followed by validation using spectroscopic techniques (e.g., NMR, IR) to confirm structural integrity. For example, AI-powered synthesis planning tools (e.g., Template_relevance models) can predict reaction pathways by leveraging databases like Reaxys . Additionally, purity assessment via gas chromatography (GC) or high-performance liquid chromatography (HPLC) is critical, with attention to impurities like carbamyl chloride, which may require acid-scavenging agents .

Q. What analytical techniques are recommended for characterizing this compound and verifying its identity?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

- Nuclear Magnetic Resonance (NMR) : For confirming the aliphatic chain and isothiocyanate group (-N=C=S) .

- Infrared (IR) Spectroscopy : To detect the characteristic thiocyanate stretch (~2050–2150 cm⁻¹) .

- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .

- Elemental Analysis : To validate empirical formulas (e.g., C₉H₁₇NS) .

Experimental protocols must adhere to IUPAC guidelines for reproducibility .

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Temperature Gradients : Testing degradation rates at 4°C, 25°C, and 40°C over 30–90 days.

- Light Exposure : Comparing dark vs. UV/visible light conditions.

- Solvent Compatibility : Assessing stability in polar (e.g., DMSO) vs. non-polar solvents.

Quantify degradation products using GC or HPLC and report p-values and confidence intervals for statistical rigor .

Advanced Research Questions

Q. What experimental strategies can elucidate the mechanism of this compound's interaction with the Keap1/Nrf2/ARE pathway?

- Methodological Answer :

- Gene Silencing : Use siRNA or CRISPR-Cas9 to knock down Keap1/Nrf2 in cell lines, followed by qPCR to measure antioxidant gene expression (e.g., HO-1, NQO1) .

- Protein Binding Assays : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify Keap1 binding affinity.

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding sites and validate with mutagenesis studies .

Ensure reproducibility by documenting cell culture conditions and statistical methods (e.g., ANOVA) .

Q. How can contradictory data on this compound's cytotoxic vs. cytoprotective effects be resolved?

- Methodological Answer : Contradictions often arise from dose-dependent effects or cell-type specificity. Design experiments to:

- Vary Concentrations : Test a broad range (nM to mM) to identify therapeutic vs. toxic thresholds.

- Assay Multiple Endpoints : Combine MTT assays (viability), ROS detection (DCFH-DA), and apoptosis markers (caspase-3).

- Pathway Inhibition : Use inhibitors (e.g., brusatol for Nrf2) to isolate mechanisms.

Statistical analysis must include effect sizes and post-hoc tests to clarify interactions .

Q. What advanced computational methods can predict this compound's reactivity in novel chemical reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Gibbs free energy (ΔG) and transition states for reactions like nucleophilic additions .

- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict regioselectivity or byproduct formation.

- Retrosynthetic Software : Tools like Chematica can propose synthetic routes and optimize yield .

Validate predictions with kinetic studies (e.g., time-resolved GC analysis) .

Q. How should researchers address discrepancies in reported bioactivity data across different in vitro and in vivo models?

- Methodological Answer :

- Model Standardization : Use validated cell lines (e.g., HepG2 for liver toxicity) and control for metabolic differences (e.g., CYP450 activity in vivo).

- Interspecies Comparisons : Compare murine vs. human primary cells to identify translational gaps.

- Meta-Analysis : Aggregate published data using PRISMA guidelines, highlighting heterogeneity metrics (e.g., I² statistic) .

Report raw data in supplementary materials for transparency .

Methodological Best Practices

- Experimental Reproducibility : Document detailed protocols, including reagent sources (e.g., Sigma-Aldryl lot numbers) and equipment calibration .

- Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to assess inter-study variability .

- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines and obtain institutional ethics approval .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.